molecular formula C21H16N2O4S B2475569 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 391896-62-1

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2475569
CAS No.: 391896-62-1
M. Wt: 392.43
InChI Key: ZRQXDZSZYQSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring followed by the attachment of the chromene moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby exerting its biological effects .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-2-26-14-9-7-13(8-10-14)16-12-28-21(22-16)23-20(25)19-11-17(24)15-5-3-4-6-18(15)27-19/h3-12H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXDZSZYQSHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.